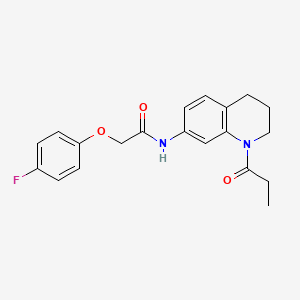

2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

CAS No.: 946369-33-1

Cat. No.: VC11974018

Molecular Formula: C20H21FN2O3

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946369-33-1 |

|---|---|

| Molecular Formula | C20H21FN2O3 |

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | 2-(4-fluorophenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |

| Standard InChI | InChI=1S/C20H21FN2O3/c1-2-20(25)23-11-3-4-14-5-8-16(12-18(14)23)22-19(24)13-26-17-9-6-15(21)7-10-17/h5-10,12H,2-4,11,13H2,1H3,(H,22,24) |

| Standard InChI Key | LLFLQOOILWJSPM-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |

| Canonical SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |

Introduction

The compound 2-(4-fluorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a complex organic molecule that combines elements of both fluorophenoxy and tetrahydroquinoline structures. This compound is of interest due to its potential applications in pharmaceutical chemistry, where such structures are often explored for their biological activities.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including amide coupling and alkylation reactions. For instance, the preparation might start with the synthesis of the tetrahydroquinoline core, followed by the introduction of the propanoyl group and finally the attachment of the fluorophenoxy moiety.

Synthesis Steps:

-

Tetrahydroquinoline Core Synthesis: This involves the reduction of quinoline to form the tetrahydroquinoline ring.

-

Propanoylation: The tetrahydroquinoline is then reacted with propanoyl chloride to introduce the propanoyl group.

-

Fluorophenoxy Attachment: The final step involves coupling the fluorophenoxy group to the acetamide backbone.

Molecular Formula and Weight

-

Molecular Formula: CHFNO

-

Molecular Weight: Approximately 362 g/mol

Spectroscopic Data

-

NMR Spectroscopy: Would typically show signals corresponding to the aromatic protons of the fluorophenoxy and tetrahydroquinoline rings, as well as the aliphatic protons from the propanoyl group.

-

IR Spectroscopy: Expected to show absorption bands for the amide carbonyl, fluorophenoxy ether, and other functional groups.

Biological Activity and Potential Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume